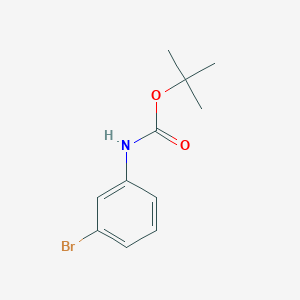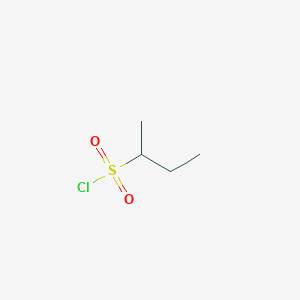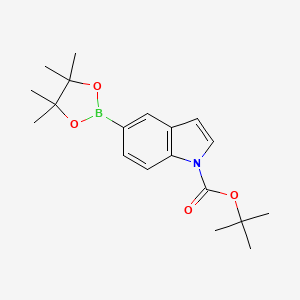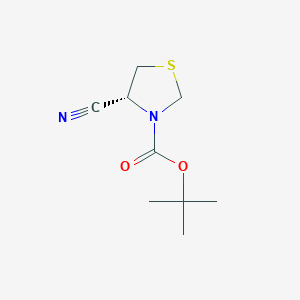
7-氨基-2H-1,4-苯并恶唑-3(4H)-酮
概述
描述
7-Amino-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that serves as a crucial intermediate in the synthesis of various compounds, including herbicides and anticonvulsant agents. The structure of this compound is characterized by a benzoxazinone core with an amino group at the 7th position. This structure is a common motif in several synthetic derivatives that exhibit a range of biological activities and applications in different fields such as agriculture and medicine.
Synthesis Analysis
The synthesis of derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one involves various chemical reactions. For instance, the preparation of 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, an intermediate for the herbicide flumioxazin, is achieved through the hydrogenation of 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one using Raney Nickel as a catalyst. This process yields a high product yield and purity under optimized conditions, including a reaction temperature of 80°C and a hydrogen pressure of 6 MPa . Additionally, the synthesis of 7-dimethylamino-1,4-benzoxazin-2-ones, which are fluorescent dyes, is performed by condensing α-keto-acids with 2-amino-5-dimethylaminophenol . Furthermore, a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones with anticonvulsant properties are synthesized starting from 2-amino-5-nitrophenol .
Molecular Structure Analysis
The molecular structure of these compounds is confirmed through various analytical techniques such as elementary analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) . The crystal structure of related compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, reveals intermolecular hydrogen bonding and pi-pi stacking interactions, which contribute to the stability of the compound .
Chemical Reactions Analysis
The chemical reactivity of 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives is diverse. For example, the 7-dimethylamino derivatives can undergo further condensation with aromatic aldehydes to form styryl dyes, and these can be opened by hydrochloric acid in ethanolic solution to yield benzalketoacid ethyl esters . The anticonvulsant derivatives are evaluated for their biological activity through various pharmacological tests, indicating the potential for these compounds to interact with biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different substituents on the benzoxazinone core affects their solubility, reactivity, and biological activity. For instance, the introduction of a fluorobenzylamino group at the 7th position significantly enhances the anticonvulsant activity of the compound . The crystalline structure and density of related triazolo-triazinone derivatives provide insights into the solid-state properties of these compounds .
科学研究应用
植物化学特性和农学用途
具有 (2H)-1,4-苯并恶唑-3(4H)-酮骨架的化合物,如 7-氨基-2H-1,4-苯并恶唑-3(4H)-酮,因其存在于禾本科植物中而备受关注。它们表现出各种生物学特性,包括植物毒性、抗菌、拒食、抗真菌和杀虫作用。这些特性因其潜在的农学用途而备受重视。研究重点是它们的合成、降解及其降解产物在化学防御机制中的生态作用 (Macias 等人,2006)。
生态作用和生物活性
生产苯并恶唑酮的植物的生态行为,例如 7-氨基-2H-1,4-苯并恶唑-3(4H)-酮,受这些化合物的降解影响。研究表明具有广泛的生物活性,包括植物毒性、抗真菌和抗菌作用,这些作用已被用于开发天然除草剂模型和药物。苯并恶唑酮骨架的化学简单性和可及性使其成为生物活性化合物的一个有希望的来源 (Macias 等人,2009)。
合成和衍生物
已经对 7-氨基-2H-1,4-苯并恶唑-3(4H)-酮的各种衍生物的合成进行了研究,用于不同的应用。这包括合成天然产物的氮杂和硫杂类似物,这在药物化学和其他科学领域具有潜在意义 (Kluge 和 Sicker,1996)。
药物应用
一些 7-氨基-2H-1,4-苯并恶唑-3(4H)-酮的衍生物已被合成用于药物用途,特别是作为抗惊厥剂。例如,对 7-苄基氨基-2H-1,4-苯并恶唑-3(4H)-酮的研究显示出抗惊厥活性的有希望的结果,表明有望开发新药 (Piao 等人,2008)。
分析方法和生态毒理学
分析方法的进步和了解这些化合物的生态毒理学效应至关重要。这包括评估对目标和非目标生物的毒性,并了解降解动力学,这对于评估这些化合物对环境的影响和在各个领域的潜在应用至关重要 (Macias 等人,2009)。
安全和危害
The safety data sheet for 7-Amino-2H-1,4-benzoxazin-3(4H)-one indicates that it is an irritant . The compound has hazard statements H315, H319, and H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
7-amino-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZXDTHZHJTTRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949088 | |
| Record name | 7-Amino-2H-1,4-benzoxazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
26215-14-5 | |
| Record name | 7-Amino-2H-1,4-benzoxazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)




![4'-Butyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1271408.png)





